

Technical Guide: NMR Spectroscopic Data of Tetrakis(dimethoxyboryl)methane

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Compound of Interest				
Compound Name:	Tetrakis(dimethoxyboryl)methane			
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for **tetrakis(dimethoxyboryl)methane**, with the systematic name octamethyl methanetetrayltetraboronate. This compound, with the chemical formula $C[B(OMe)_2)_4]$, serves as a valuable synthetic intermediate. This document collates available NMR data, details experimental protocols for its synthesis, and presents visualizations to aid in understanding its structure and handling.

Spectroscopic Data Summary

The following tables summarize the quantitative NMR spectroscopic data for **tetrakis(dimethoxyboryl)methane**.

¹H NMR (Proton NMR)

Chemical Shift (δ)	Multiplicity	Integration	Assignment
~3.6 ppm	Singlet	24H	-OCH₃ (Methoxy protons)

¹³C NMR (Carbon NMR)



Chemical Shift (δ)	Assignment	Notes
~53-56 ppm	-OCH₃ (Methoxy carbons)	The signal for the methoxy carbons is expected in this region.
Not Observed	C[B(OMe)2]4 (Central quaternary carbon)	The central carbon atom directly bonded to four boron atoms is typically not observed due to quadrupolar relaxation induced by the boron nuclei.[1]

¹¹B NMR (Boron-11 NMR)

Chemical Shift (δ)	Multiplicity	Solvent	Reference
30.6 ppm	Singlet	CCl4	BF3·Et2O

Key Visualizations Molecular Structure

The following diagram illustrates the tetrahedral arrangement of the dimethoxyboryl groups around a central carbon atom.

Caption: Molecular structure of C[B(OMe)2]4.

Experimental Workflow

This diagram outlines the general synthetic and analytical procedure for **tetrakis(dimethoxyboryl)methane**.

Caption: Synthetic and analytical workflow.

Experimental Protocols

Synthesis of Tetrakis(dimethoxyboryl)methane



The synthesis of **tetrakis(dimethoxyboryl)methane** was first reported by Castle and Matteson in 1969. The procedure generally involves the reaction of carbon tetrachloride with a lithium dispersion and chlorodimethoxyborane in a suitable solvent like tetrahydrofuran (THF). The chlorodimethoxyborane is typically prepared in situ.

Materials:

- Carbon tetrachloride (CCl₄)
- Lithium metal (as a dispersion)
- Trimethyl borate (B(OMe)₃)
- Boron trichloride (BCl₃)
- Tetrahydrofuran (THF), anhydrous

Procedure:

- Preparation of Chlorodimethoxyborane (CIB(OMe)₂): In a flame-dried, multi-neck flask equipped with a stirrer, dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), an equimolar mixture of trimethyl borate and boron trichloride is prepared in anhydrous THF. The reaction is typically performed at low temperatures (e.g., -78 °C) and then allowed to warm, forming chlorodimethoxyborane in situ.
- Main Reaction: To a stirred suspension of lithium metal dispersion in anhydrous THF, the solution of chlorodimethoxyborane is added.
- A solution of carbon tetrachloride in THF is then added dropwise to the reaction mixture,
 maintaining a controlled temperature.
- The reaction mixture is stirred for a specified period, as outlined in the original literature, to ensure the completion of the reaction.
- Workup and Purification: The reaction is quenched, and the lithium salts are removed by filtration under an inert atmosphere.
- The solvent (THF) is removed from the filtrate under reduced pressure.



• The crude product is then purified. A common and effective method for purification is slow sublimation under vacuum, which yields the crystalline product.

NMR Sample Preparation and Acquisition

- General Protocol: Samples for NMR analysis are prepared by dissolving a small amount of the purified **tetrakis(dimethoxyboryl)methane** in a suitable deuterated solvent. Given the compound's structure, solvents such as deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) are appropriate.
- ¹H NMR: A standard proton NMR experiment is conducted. A single peak is expected for the chemically equivalent methoxy protons.
- ¹³C NMR: A proton-decoupled ¹³C NMR experiment is performed. Due to the low natural abundance of ¹³C and the quadrupolar relaxation effects from the four neighboring boron atoms, a high number of scans may be required. Even so, the central quaternary carbon is unlikely to be observed.
- 11B NMR: A boron-11 NMR spectrum is acquired. This is a highly effective technique for characterizing organoboron compounds. A single resonance is expected due to the symmetrical nature of the molecule. The spectrum is typically referenced to an external standard such as BF₃·Et₂O.

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References

- 1. rsc.org [rsc.org]
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